(4-(6-氨基嘧啶-3-基)哌啶-1-基)(4-(4-(三氟甲基)苯氧基)苯基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

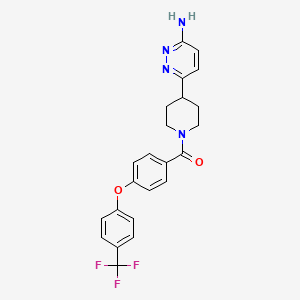

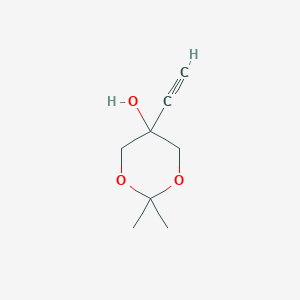

“(4-(6-Aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone” is a chemical compound with the molecular formula C23H21F3N4O2 . It has a molecular weight of 442.4 g/mol . This compound is also known by the synonyms BI-749327 and 2361241-23-6 .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridazinyl group, a piperidinyl group, and a phenoxyphenyl group . The exact mass of the compound is 442.16166041 g/mol . The compound has a topological polar surface area of 81.3 Ų .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 442.4 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . The compound has one hydrogen bond donor and eight hydrogen bond acceptors . It has four rotatable bonds . The exact mass of the compound is 442.16166041 g/mol . The compound has a topological polar surface area of 81.3 Ų .

科学研究应用

Treatment of Cardiac and Renal Disease

BI-749327 has been shown to selectively inhibit TRPC6, a non-selective receptor-operated cation channel that regulates reactive fibrosis and growth signaling . This inhibition ameliorates fibrosis and dysfunction in cardiac and renal disease . It suppresses NFAT activation in cells expressing wild-type or gain-of-function TRPC6 mutants and blocks associated signaling and expression of prohypertrophic genes in isolated myocytes .

Treatment of Duchenne Muscular Dystrophy (DMD)

Research has shown that pharmacological TRPC6 inhibition with BI-749327 improves survival and muscle function in mice with Duchenne muscular dystrophy . The compound reduces gene pathways that most prominently regulate fat metabolism and TGF-β1 signaling .

Treatment of Fibrosis

BI-749327, as a bioavailable antagonist of TRPC6, can ameliorate renal and cardiac fibrosis . The role of TRPC6 has also been studied in cystic fibrosis and pulmonary fibrosis .

未来方向

The compound “(4-(6-Aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone” and similar compounds could be further studied for their potential therapeutic effects . More research is needed to understand their synthesis, chemical reactions, mechanism of action, and safety profile.

属性

IUPAC Name |

[4-(6-aminopyridazin-3-yl)piperidin-1-yl]-[4-[4-(trifluoromethyl)phenoxy]phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21F3N4O2/c24-23(25,26)17-3-7-19(8-4-17)32-18-5-1-16(2-6-18)22(31)30-13-11-15(12-14-30)20-9-10-21(27)29-28-20/h1-10,15H,11-14H2,(H2,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYMFGHHIDRCBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(C=C2)N)C(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(6-Aminopyridazin-3-yl)piperidin-1-yl)(4-(4-(trifluoromethyl)phenoxy)phenyl)methanone | |

Q & A

Q1: What is the primary mechanism of action of BI-749327?

A1: BI-749327 acts as a potent and selective antagonist of the TRPC6 channel. [, ] This channel, when activated, allows the influx of cations, particularly calcium, into cells. By binding to TRPC6, BI-749327 blocks this cation influx, effectively inhibiting the downstream signaling pathways associated with TRPC6 activation. []

Q2: What is the significance of TRPC6 in disease contexts?

A2: TRPC6 plays a crucial role in various physiological processes, but its dysregulation has been implicated in several pathological conditions. Studies suggest that increased TRPC6 activity, either due to overexpression or gain-of-function mutations, contributes to cardiac and renal diseases, particularly those characterized by hypertrophy and fibrosis. []

Q3: How does BI-749327 impact the exercise pressor reflex, and what does this reveal about TRPC6 function?

A3: Research indicates that BI-749327 significantly reduces both the blood pressure and renal sympathetic nerve activity responses to static muscle contraction and passive stretch. [] Passive stretch is known to isolate the mechanical component of the exercise pressor reflex. This finding suggests that TRPC6 plays a key role in mediating this reflex, particularly its mechanical component. []

Q4: Has BI-749327 shown efficacy in preclinical models of disease?

A4: Preclinical studies using BI-749327 have yielded promising results. In mouse models of Duchenne muscular dystrophy, both genetic deletion of TRPC6 and pharmacological inhibition with BI-749327 significantly improved survival rates and ameliorated skeletal and cardiac muscle defects. [] Similarly, in models of cardiac and renal disease, BI-749327 effectively reduced fibrosis and improved cardiac function. []

Q5: What are the potential advantages of targeting TRPC6 with a selective inhibitor like BI-749327?

A5: The development of a selective TRPC6 inhibitor like BI-749327 offers several potential advantages. Firstly, it allows researchers to specifically target the pathological effects mediated by TRPC6 without interfering with other closely related channels. [] Secondly, BI-749327 demonstrates oral bioavailability and favorable pharmacokinetic properties, making it a suitable candidate for further therapeutic development. []

Q6: What is the role of TRPC6 in human atrial fibroblasts, and how does BI-749327 modulate this?

A6: Research shows that TRPC6 contributes to the pro-fibrotic activities of human atrial fibroblasts, cells implicated in atrial fibrillation. Treatment with BI-749327 effectively inhibited both the migration of these fibroblasts and the associated TRPC currents, suggesting a potential role for TRPC6 inhibition in addressing atrial fibrosis. []

Q7: How does BI-749327 contribute to our understanding of calcium handling in heart failure?

A7: Studies employing BI-749327 revealed the presence of a background calcium influx mediated by TRPC6 channels in cardiac myocytes. This influx appears to be elevated in heart failure and contributes to the increased propensity for calcium waves, a precursor to arrhythmias. Inhibiting TRPC6 with BI-749327 suppressed this background entry, highlighting its potential as a target for managing arrhythmias in heart failure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyano-3-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]aniline](/img/structure/B2540805.png)

![3-(4-chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2540806.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2540814.png)

![2-chloro-1-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B2540816.png)

![5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2540821.png)

![N-[4-[[Oxan-2-ylmethyl(propan-2-yl)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2540823.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 3-chloro-6-ethoxypyridine-2-carboxylate](/img/structure/B2540825.png)